![molecular formula C21H24N4O5S B4601213 5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4601213.png)
5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide
Vue d'ensemble
Description
5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.14674105 g/mol and the complexity rating of the compound is 816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiolabeling and Imaging Applications
The chemical structure similar to 5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has been explored for radiolabeling and imaging applications. For example, compounds related to this structure have been developed as radiolabeled, nonpeptide angiotensin II antagonists useful for angiotensin II, AT1 receptor imaging. The development of [11C]L-159,884 and [11C]L-162,574, both potent and selective ligands for the AT1 receptor, showcases the potential of such molecules in diagnostic imaging, particularly in mapping angiotensin II receptors using positron emission tomography (PET) (Hamill et al., 1996).
Antimicrobial Applications
Another significant application of this chemical class involves its antimicrobial properties. Research on sulfonamides containing similar structures has shown efficacy against a range of bacterial and fungal strains. Notably, novel sulfonamides have been synthesized and evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Compounds within this category demonstrated potent activity, particularly against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting their potential as antimicrobial agents (Krátký et al., 2012).
Photodynamic Therapy for Cancer
The structure has also found application in the synthesis of compounds for photodynamic therapy (PDT), a treatment modality for cancer. Zinc phthalocyanine derivatives substituted with similar sulfonyl-amino structures have shown high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in PDT. These properties are crucial for effective cancer treatment through light-induced cytotoxicity, indicating the potential of such compounds in medical applications (Pişkin et al., 2020).
Anti-inflammatory and Analgesic Activities
Compounds with a base structure similar to this compound have been investigated for their potential anti-inflammatory and analgesic activities. A series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, synthesized through a one-pot cyclo-condensation reaction, demonstrated potent anti-inflammatory effects alongside significant activity against microbial strains (Kendre et al., 2013).
Propriétés
IUPAC Name |
5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-5-22-20(26)17-13-16(11-12-18(17)30-4)31(28,29)23-19-14(2)24(3)25(21(19)27)15-9-7-6-8-10-15/h6-13,23H,5H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZOSSAWOXLWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzamide](/img/structure/B4601134.png)
![4-{[3-(CYCLOHEXYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B4601142.png)
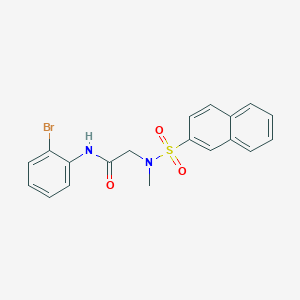

![(2Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B4601164.png)
![5-bromo-N-({[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B4601178.png)
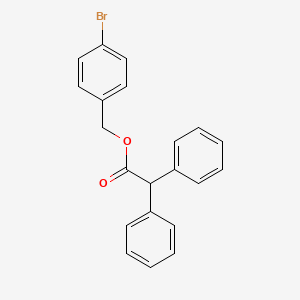
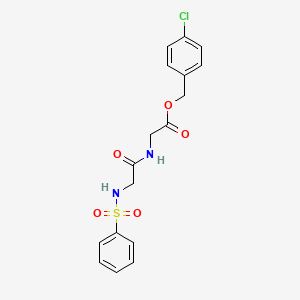
![N-[(15-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4601203.png)
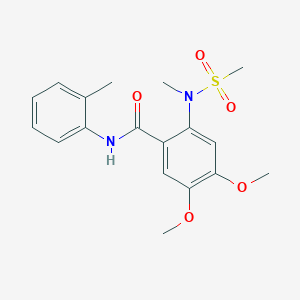
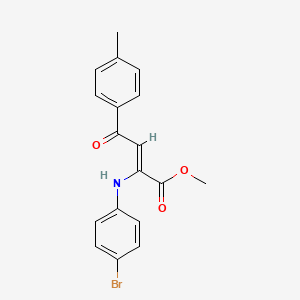
![(2E)-2-(4-chlorophenyl)-3-[3,4-diethoxy-5-(prop-2-en-1-yl)phenyl]prop-2-enenitrile](/img/structure/B4601226.png)
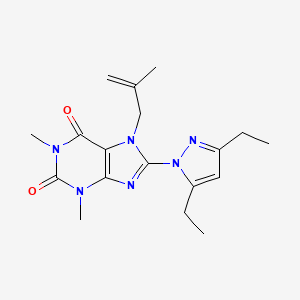
![N-(5-chloro-2-methylphenyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B4601235.png)
